molecular formula C19H32O B1263000 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene

5-(3-Hydroxybutan-2-yl)isolongifol-5-ene

Cat. No. B1263000
M. Wt: 276.5 g/mol
InChI Key: FUGCDICKIUVODR-LQEHGROVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-hydroxybutan-2-yl)isolongifol-5-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds similar to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene has primarily focused on chemical synthesis and structural analysis. For example, studies have shown the synthesis of various derivatives and analogues through reactions involving hydroxybutanone derivatives. These reactions are essential in creating new compounds with potential applications in medicinal chemistry and material science (Quadrelli et al., 2013); (Ramazani et al., 2011).

Bioactive Compound Discovery

Studies on marine fungi have led to the discovery of new compounds, including those structurally related to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene. Such research is critical in the search for new bioactive compounds that can be used in drug development and other biotechnological applications (Sun et al., 2009).

Reaction Mechanisms and Kinetics

There has been significant interest in understanding the reaction mechanisms and kinetics of compounds structurally similar to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene. This includes studies on decomposition, isomerization, and the effects of different conditions on these processes, which are vital for developing efficient synthetic methods in organic chemistry (Awan et al., 2010).

Pharmacological Research

In the context of pharmacological research, derivatives of hydroxybutanone, a component structurally related to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene, have been studied. These studies focus on understanding their potential as therapeutic agents, especially in targeting specific biological pathways or diseases (Ghosh et al., 2018).

Environmental and Biological Chemistry

Investigations into the photochemical behavior of hydroxyalkanones, which share functional groups with 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene, contribute to our understanding of their behavior in environmental settings and their interactions with biological systems (Encinas et al., 1985).

properties

Product Name

5-(3-Hydroxybutan-2-yl)isolongifol-5-ene

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

3-[(1R,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]butan-2-ol

InChI

InChI=1S/C19H32O/c1-12(13(2)20)15-8-9-17(3,4)19-10-7-14(11-19)18(5,6)16(15)19/h12-14,20H,7-11H2,1-6H3/t12?,13?,14-,19-/m0/s1

InChI Key

FUGCDICKIUVODR-LQEHGROVSA-N

Isomeric SMILES

CC(C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C)C(C)O

Canonical SMILES

CC(C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C)C(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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